molecular formula C12H19BrO3Si B8273553 (4-Bromophenyl)triethoxysilane

(4-Bromophenyl)triethoxysilane

Cat. No. B8273553
M. Wt: 319.27 g/mol
InChI Key: WHMATEBAHVQEPZ-UHFFFAOYSA-N
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Patent
US09024093B2

Procedure details

[Rh(cod)(MeCN)2]BF4 (22.0 mg, 0.0600 mmol, 0.0300 equiv) and 1-bromo-4-iodobenzene (563 mg, 2.00 mmol, 1.00 equiv) were charged in 20 mL vial capped with a rubber septum. The vial was evacuated and backfilled with nitrogen. To this vial, DMF (8 mL), triethylamine (0.830 mL, 6.00 mmol, 3.00 equiv) and triethoxysilane (0.730 mL, 4.00 mmol, 2.00 equiv) were added. The reaction mixture was stirred at 80° C. for 2 h, then cooled to 23° C. The mixture was diluted with ether (100 mL) and washed three times with water (3×40 mL), dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by Kugelrohr distillation to give 508 mg of the title compound as a colorless oil (80% yield). Rf=0.63 (hexanes). NMR Spectroscopy: 1H NMR (500 MHz, CDCl3, 23° C., δ): 7.53−7.52 (m, 4H), 3.85 (q, J=7.0 Hz, 6H), 1.24 (t, J=7.0 Hz, 9H). 13C NMR (125 MHz, CDCl3, 23° C., δ): 136.34, 131.04, 129.86, 125.33, 58.77, 18.16.
[Compound]
Name
[Rh(cod)(MeCN)2]BF4
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
563 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.CN(C=O)C.C(N(CC)CC)C.[CH2:21]([O:23][SiH:24]([O:28][CH2:29][CH3:30])[O:25][CH2:26][CH3:27])[CH3:22]>CCOCC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Si:24]([O:28][CH2:29][CH3:30])([O:25][CH2:26][CH3:27])[O:23][CH2:21][CH3:22])=[CH:4][CH:3]=1

Inputs

Step One
Name
[Rh(cod)(MeCN)2]BF4
Quantity
22 mg
Type
reactant
Smiles
Name
Quantity
563 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.83 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.73 mL
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
vial capped with a rubber septum
CUSTOM
Type
CUSTOM
Details
The vial was evacuated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 23° C
WASH
Type
WASH
Details
washed three times with water (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by Kugelrohr distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 508 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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